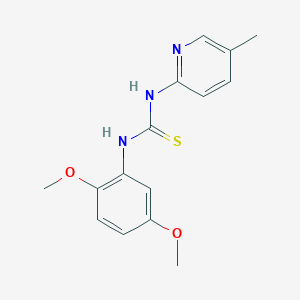
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, also known as DCBQ or Emodin Quinoxaline (EQ), is a synthetic compound that has been widely used in scientific research. DCBQ is a quinoxaline derivative that has been synthesized by several methods. It has been found to have potential applications in the fields of pharmacology and biochemistry due to its mechanism of action and physiological effects.
Wirkmechanismus
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects through the inhibition of protein kinase activity. It has been found to inhibit the activity of several protein kinases, including protein kinase C, protein kinase A, and mitogen-activated protein kinase. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been found to inhibit the expression of several genes involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models. However, 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has some limitations for use in lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of research could focus on the development of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone analogs with improved potency and selectivity. Another area of research could focus on the use of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone and to determine its potential applications in the treatment of other diseases.
Synthesemethoden
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be synthesized by several methods, including the reaction of 3,4-dichlorobenzylamine with 3,3-dimethylacrylic acid, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3,4-dichlorobenzylamine with 3,3-dimethylacryloyl chloride, followed by cyclization with hydrazine hydrate. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can also be synthesized through the reaction of 3,4-dichlorobenzaldehyde with 3,3-dimethyl-1,2-diaminopropane, followed by cyclization with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been used in scientific research due to its potential applications in the fields of pharmacology and biochemistry. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-17(2)16(22)21(15-6-4-3-5-14(15)20-17)10-11-7-8-12(18)13(19)9-11/h3-9,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCNPRHNHLGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)
![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)





![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)


![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)


